2,6-diiodo-7H-purine

CAS No.: 98027-95-3

Cat. No.: VC3816126

Molecular Formula: C5H2I2N4

Molecular Weight: 371.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98027-95-3 |

|---|---|

| Molecular Formula | C5H2I2N4 |

| Molecular Weight | 371.91 g/mol |

| IUPAC Name | 2,6-diiodo-7H-purine |

| Standard InChI | InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |

| Standard InChI Key | HNCFPTJMAVGCEI-UHFFFAOYSA-N |

| SMILES | C1=NC2=C(N1)C(=NC(=N2)I)I |

| Canonical SMILES | C1=NC2=C(N1)C(=NC(=N2)I)I |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Physicochemical Data

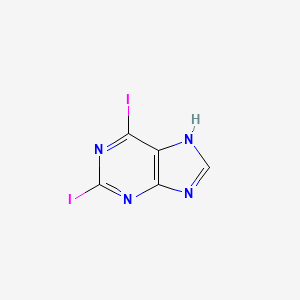

The structure of 2,6-diiodo-7H-purine consists of a fused imidazole-pyrimidine ring system, with iodine atoms at positions 2 and 6 (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 3.38 g/cm³ | |

| Boiling Point | 327°C | |

| Flash Point | 151°C | |

| Exact Mass | 371.837 g/mol | |

| LogP | 1.56 | |

| PSA (Polar Surface Area) | 54.46 Ų |

The planar arrangement of the purine ring and the electron-withdrawing effects of the iodine substituents influence its reactivity and interaction with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,6-diiodo-7H-purine typically involves iodination of purine precursors. A widely employed method utilizes N-iodosuccinimide (NIS) in acetic acid under ambient conditions :

-

Reaction Setup:

-

2,6-Dichloropurine or 2,6-dihydroxypurine is reacted with NIS in acetic acid.

-

The mixture is ground mechanically to enhance reaction efficiency.

-

-

Isolation:

-

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether).

-

Yields exceed 70% under optimized conditions.

-

Industrial Scalability

Industrial production scales this methodology, employing continuous flow reactors to maintain temperature control and minimize side reactions. The use of propargyl bromide and potassium carbonate in dimethylformamide (DMF) further enhances selectivity for the N7-substituted isomer .

Biological Applications and Mechanisms

Anticancer Activity

2,6-Diiodo-7H-purine derivatives exhibit potent cytotoxicity against cancer cell lines. For example:

Mechanism: The compound disrupts nucleic acid synthesis by inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water; highly soluble in DMSO and DMF .

-

Stability: Stable under inert atmospheres but susceptible to photodegradation due to C-I bond lability .

Spectroscopic Data

Recent Advances and Future Directions

Targeted Drug Design

Structural modifications at the 7-position (e.g., naphthalen-2-ylmethyl substitution) enhance antitubercular efficacy while reducing cytotoxicity . Computational modeling reveals:

-

Strong binding affinity ( < 10 nM) for DprE1’s active site.

Materials Science Applications

The compound’s high electron density facilitates its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume